molecular formula C18H22N2O2 B1350249 1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde CAS No. 640260-00-0

1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde

Cat. No.: B1350249
CAS No.: 640260-00-0
M. Wt: 298.4 g/mol
InChI Key: QESLTFDMEKOWMD-UHFFFAOYSA-N
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Description

1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde is a synthetic indole derivative characterized by a carbaldehyde group at the 3-position of the indole core and a 2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl substituent at the 1-position. The 2,6-dimethylpiperidinyl moiety introduces steric and electronic modifications that may influence binding affinity, metabolic stability, and solubility compared to simpler alkylamine substituents.

Properties

IUPAC Name

1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-6-5-7-14(2)20(13)18(22)11-19-10-15(12-21)16-8-3-4-9-17(16)19/h3-4,8-10,12-14H,5-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESLTFDMEKOWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CN2C=C(C3=CC=CC=C32)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395086
Record name 1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640260-00-0
Record name 1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Formylation

  • Reagents and Conditions : Anhydrous dimethylformamide (DMF) is used as the solvent and reacts with phosphorus oxychloride (POCl3) at low temperature (0–5 °C) to generate the Vilsmeier reagent.
  • Procedure : The indole or substituted indole derivative is added dropwise to the Vilsmeier reagent at 0–5 °C, followed by stirring at room temperature for 1–2 hours and then refluxing at 80–90 °C for 5–8 hours.
  • Workup : After completion, the reaction mixture is cooled, neutralized with saturated sodium carbonate solution to pH 8–9, and the solid product is filtered, dried, and recrystallized.
  • Yields and Purity : This method typically affords the indole-3-carbaldehyde in near-quantitative yields with high purity, confirmed by 1H and 13C NMR spectroscopy.
Step Reagents/Conditions Temperature (°C) Time Notes
1 POCl3 + DMF (anhydrous) 0–5 30–40 min Formation of Vilsmeier reagent
2 Indole derivative + Vilsmeier reagent 0–5 (addition), RT (stirring), 80–90 (reflux) 1–2 h (stirring), 5–8 h (reflux) Formylation reaction
3 Saturated Na2CO3 solution RT Neutralization and isolation

This method is adaptable to various substituted indoles, including methyl, chloro, bromo, and methoxy derivatives, allowing for structural diversity in the aldehyde intermediate.

Alternative Synthetic Routes

Other methods reported for indole-3-carbaldehyde synthesis include:

Despite these alternatives, the Vilsmeier-Haack reaction remains the preferred method for industrial and laboratory synthesis due to operational simplicity and scalability.

Introduction of the 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl Side Chain

The attachment of the 2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl moiety to the indole-3-carbaldehyde core is typically achieved through nucleophilic substitution or amide bond formation strategies involving the piperidine derivative.

General Synthetic Strategy

  • The 1H-indole-3-carbaldehyde intermediate is reacted with a suitable 2-oxoethyl halide or activated ester bearing the 2,6-dimethylpiperidin-1-yl substituent.
  • Alternatively, the piperidine nitrogen can be alkylated with a 2-bromoacetyl derivative of the indole aldehyde.
  • Reaction conditions generally involve mild bases and polar aprotic solvents to facilitate nucleophilic substitution without degrading the sensitive aldehyde group.

Reported Synthetic Method (Patent-Based)

According to patent literature, the synthesis of related piperidinyl-indole derivatives involves:

  • Preparation of the indole-3-carbaldehyde via Vilsmeier-Haack reaction.
  • Subsequent coupling with 2,6-dimethylpiperidine derivatives under controlled conditions.
  • Purification by recrystallization or chromatographic methods to obtain the final compound with high purity.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Temperature (°C) Time Yield/Notes
1 Formation of Vilsmeier reagent POCl3 + DMF (anhydrous) 0–5 30–40 min Essential for formylation
2 Formylation of indole to indole-3-carbaldehyde Indole + Vilsmeier reagent 0–5 (add), RT (stir), 80–90 (reflux) 1–2 h (stir), 5–8 h (reflux) High yield, high purity
3 Neutralization and isolation Saturated Na2CO3 solution RT Solid product isolation
4 Coupling with 2,6-dimethylpiperidin-1-yl moiety 2-oxoethyl halide or activated ester + piperidine derivative Mild base, polar aprotic solvent Variable Formation of target compound
5 Purification Recrystallization or chromatography High purity final product

Analytical Characterization

  • The indole-3-carbaldehyde intermediates and final compounds are characterized by 1H NMR and 13C NMR spectroscopy, confirming the aldehyde proton (~9.9–10 ppm) and aromatic signals.
  • Mass spectrometry and elemental analysis further confirm molecular weight and composition.
  • Purity is typically assessed by HPLC or recrystallization yields.

Research Findings and Practical Considerations

  • The Vilsmeier-Haack reaction is favored for its operational simplicity and scalability.
  • Control of temperature during reagent addition and reaction is critical to avoid side reactions.
  • The molar ratio of indole to Vilsmeier reagent is typically maintained between 1:10 to 1:50 to ensure complete formylation.
  • The piperidinyl side chain introduction requires careful selection of coupling reagents to preserve the aldehyde functionality.
  • The overall synthetic route is amenable to structural modifications, allowing for analog synthesis for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

The compound is particularly notable for its potential therapeutic applications:

Antioxidant Activity

Research indicates that derivatives of indole compounds exhibit significant antioxidant properties. For instance, studies have shown that related indole derivatives can effectively scavenge free radicals, thus providing protective effects against oxidative stress. In one study, the antioxidant activity was measured using the DPPH assay, where certain derivatives showed IC50 values lower than ascorbic acid, suggesting superior efficacy .

CompoundIC50 (µg/mL)Reference
Ascorbic Acid50
Indole Derivative A28.23
Indole Derivative B30.00

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties. A related study on indole derivatives demonstrated their effectiveness against various pathogens, outperforming standard antibiotics in some cases. This highlights the potential of 1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Indole-based compounds have been studied for their anti-inflammatory properties. Some derivatives have shown the ability to inhibit key enzymes involved in inflammatory pathways, such as COX and LOX enzymes. This suggests that this compound could be explored further for its anti-inflammatory potential .

Corrosion Inhibition

The compound has been evaluated for its effectiveness as a corrosion inhibitor in industrial applications. Studies have shown that certain indole derivatives can significantly reduce corrosion rates in metal substrates when used as additives in corrosive environments. For example, one study reported an impressive reduction in corrosion rates by up to 81.89% at optimal concentrations .

Concentration (M)Corrosion Rate Reduction (%)
0.00145
0.00281.89
0.00560

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies help elucidate the mechanism of action and potential therapeutic pathways for the compound's derivatives in drug design.

Case Studies

Several case studies highlight the application of indole derivatives in drug discovery:

  • Study on Antioxidant Activity : A comprehensive evaluation of novel indole derivatives showed promising results against oxidative stress markers, leading to further exploration in neuroprotective therapies.
  • Antimicrobial Efficacy : A series of tests demonstrated that specific modifications to the indole structure enhanced antimicrobial activity against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s indole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituent attached to the ethyl linker at the indole’s 1-position. Below is a systematic comparison based on synthetic routes, substituent effects, and pharmacological activities (Table 1).

Table 1: Structural and Functional Comparison of Indole-3-carbaldehyde Derivatives

Compound Name Substituent at 1-Position Key Pharmacological Activities Synthesis Method Reference
Target Compound 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl Inferred anti-inflammatory, analgesic Not explicitly reported (analog-based) -
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde 2-(Pyrrolidin-1-yl)ethyl Anti-inflammatory, analgesic Condensation with aldehydes in acetic acid
1-(2-(Piperidin-1-yl)ethyl)-1H-indole-3-carbaldehyde 2-(Piperidin-1-yl)ethyl Anti-inflammatory, analgesic Same as above
4-Morpholinobenzaldehyde Morpholinylbenzaldehyde Anti-inflammatory (moderate) Same as above

Key Observations

Substituent Effects on Bioactivity: The pyrrolidinyl and piperidinyl analogs exhibit significant anti-inflammatory and analgesic activities, likely due to their ability to modulate cyclooxygenase (COX) or other inflammatory pathways . Morpholine-containing analogs (e.g., 4-morpholinobenzaldehyde) show reduced potency, suggesting that the indole core and ethyl linker are critical for activity .

Synthetic Accessibility :

  • All analogs are synthesized via acid-catalyzed condensation of hydrazides with aldehydes, a method compatible with diverse substituents . The target compound’s 2,6-dimethylpiperidinyl group may require specialized precursors or protection/deprotection strategies due to its steric complexity.

Structural Nuances: The 2-oxoethyl linker in the target compound introduces a ketone group absent in pyrrolidinyl/piperidinyl analogs.

Biological Activity

1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde is a complex organic compound with significant biological activity. Its unique structure, which includes an indole ring, a piperidine ring, and an aldehyde group, allows it to interact with various biological targets, influencing numerous biochemical processes. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C18H22N2O2
  • Molecular Weight : 302.38 g/mol
  • CAS Number : 640260-00-0

The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors involved in critical cellular processes. The indole moiety is known for its role in modulating enzyme activity, while the piperidine ring enhances binding affinity to biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to significant biological effects.

Enzyme Interactions

This compound has been shown to interact with various enzymes:

  • Oxidoreductases : Influencing redox reactions within cells.
  • Transferases : Modulating the transfer of functional groups between molecules.

These interactions can lead to alterations in metabolic pathways and cellular signaling processes.

Cellular Effects

The compound has been observed to impact several cellular functions:

  • Cell Signaling : It modulates key signaling pathways by affecting the activity of kinases and phosphatases.
  • Gene Expression : Alters the expression of genes involved in metabolic processes, potentially leading to changes in cellular metabolism.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of indole compounds exhibit significant anticancer properties. For instance, studies have shown that certain indole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways .
  • Antioxidant Properties : The compound has demonstrated antioxidant effects by reducing reactive oxygen species (ROS) levels in vitro and in vivo. This suggests potential applications in combating oxidative stress-related diseases .
  • Neuroprotective Effects : Some studies suggest that indole derivatives may protect neuronal cells from oxidative damage, indicating their potential use in neurodegenerative diseases .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected indole derivatives compared to this compound:

Compound NameAntioxidant ActivityAnticancer ActivityOther Notable Effects
This compoundModerateSignificantNeuroprotective
Indole-3-carboxaldehydeHighModerateAnti-inflammatory
5-MethoxyindoleModerateSignificantAntimicrobial

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde, and how can purity be optimized?

  • Methodology : A common approach involves condensation of 3-formylindole derivatives with amino/thiazolone intermediates under reflux conditions. For example, refluxing with sodium acetate in acetic acid (3–5 hours) followed by recrystallization from DMF/acetic acid mixtures can yield crystalline products with high purity .
  • Purification : Recrystallization using polar aprotic solvents (e.g., DMF) is critical to remove unreacted starting materials. Column chromatography with gradients of ethyl acetate/hexane may further resolve impurities .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation : Classified as acutely toxic and a skin/eye irritant. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid dust generation; use sand or vermiculite for spill containment .
  • Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Label containers with GHS hazard pictograms .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Key Methods :

  • NMR : ¹H/¹³C NMR to confirm substituent positions on the indole and piperidine rings.
  • X-ray Crystallography : Resolve stereochemistry of the 2,6-dimethylpiperidine moiety (e.g., bond angles and torsional strain) .
  • HRMS : Validate molecular weight and fragmentation patterns, especially for derivatives .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents?

  • Optimization Strategies :

  • Solvent Selection : Use high-boiling solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates.
  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate imine formation in carbaldehyde reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity for complex derivatives .

Q. How should contradictory data in pharmacological assays (e.g., cytotoxicity vs. anti-inflammatory activity) be resolved?

  • Analytical Framework :

  • Dose-Response Curves : Establish IC₅₀ values across multiple cell lines to differentiate target-specific effects from general toxicity .
  • Mechanistic Studies : Use siRNA or CRISPR knockdowns to validate receptor targets (e.g., opioid receptor-like 1) linked to bioactivity .
  • Metabolite Profiling : LC-MS/MS to identify reactive intermediates that may confound assay results .

Q. What computational tools are suitable for predicting the compound’s reactivity and binding affinity?

  • Methodology :

  • DFT Calculations : Model electron density distribution to predict nucleophilic/electrophilic sites on the carbaldehyde group .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., opioid receptors) .
  • MD Simulations : Assess conformational stability of the 2,6-dimethylpiperidine ring in aqueous vs. lipid bilayer environments .

Q. How can batch-to-batch variability in crystallinity be minimized during scale-up?

  • Process Control :

  • Seeding : Introduce pure crystals from small-scale batches to nucleate crystallization in larger reactors.
  • Temperature Gradients : Slow cooling (0.5°C/min) in recrystallization steps to enhance lattice formation .
  • PAT Tools : Use in-line Raman spectroscopy to monitor polymorph transitions in real time .

Methodological Resources

  • Experimental Design : Follow principles from graduate-level organic chemistry programs, emphasizing iterative hypothesis testing and statistical validation of replicates .
  • Data Contradiction Analysis : Cross-reference synthetic yields, spectral data, and bioassay results using platforms like SciFinder or Reaxys to identify outliers .

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